An In-depth Technical Guide to Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate
An In-depth Technical Guide to Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate is a heterocyclic organic compound belonging to the 1,2,4-oxadiazole class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules.[1][2] The 1,2,4-oxadiazole ring is often considered a bioisostere of ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties.[1] This technical guide provides a comprehensive overview of the known basic properties of Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate, including its physicochemical characteristics, synthesis, and a discussion of the general biological potential of the 1,2,4-oxadiazole class of compounds.
Core Properties
Physicochemical Properties
A summary of the key physicochemical properties of Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate is presented below. It is important to note that while some experimental data is available, certain properties are predicted based on computational models.
| Property | Value | Source |
| CAS Number | 37760-54-6 | [3] |
| Molecular Formula | C₁₁H₁₀N₂O₃ | [3] |
| Molecular Weight | 218.21 g/mol | [3] |
| Boiling Point | 342.9 °C at 760 mmHg (Predicted) | [4] |
| Flash Point | 161.2 °C (Predicted) | [4] |
| Refractive Index | 1.537 (Predicted) | [4] |
| XlogP | 2.4 (Predicted) | [3][5] |
Spectral Data
Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate is not available in the public domain. The following sections describe the expected spectral characteristics and general protocols for their determination.
¹H NMR Spectroscopy
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Expected Signals: The ¹H NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group) and the phenyl group (multiplets in the aromatic region). The exact chemical shifts would depend on the solvent used.
¹³C NMR Spectroscopy
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Expected Signals: The ¹³C NMR spectrum should display signals for the carbonyl carbon of the ester, the carbons of the oxadiazole ring, the carbons of the phenyl ring, and the two carbons of the ethyl group.
Infrared (IR) Spectroscopy
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Expected Bands: Key characteristic IR absorption bands would include those for the C=O stretching of the ester group (typically around 1730-1750 cm⁻¹), C=N stretching of the oxadiazole ring (around 1600-1650 cm⁻¹), and C-O-C stretching vibrations.[6]
Mass Spectrometry
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Expected Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z 218, corresponding to the molecular weight of the compound. Fragmentation patterns would involve the loss of the ethoxy group and cleavage of the oxadiazole ring.
Experimental Protocols
Synthesis of Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate
A method for the synthesis of Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate has been described in a Russian patent. The protocol involves the reaction of a substituted amidoxime with diethyl oxalate.
Reaction Scheme:
Figure 1: General synthesis scheme.
Detailed Protocol:
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To 8 mL (0.066 mol) of diethyl oxalate, add 3 g (0.022 mol) of phenylamidoxime with stirring.
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Heat the reaction mixture at 120 °C for 4 hours.
-
Cool the reaction mixture to room temperature.
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Filter the resulting suspension and wash the solid with dichloromethane.
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Wash the resulting solution with 25 mL of water.
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Dry the organic layer with magnesium sulfate.
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Evaporate the dichloromethane under reduced pressure to yield the final product.
This method is reported to yield Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate in 65% yield.
Proposed Characterization Protocols
The following are general experimental protocols that can be used to obtain the spectral data for the characterization of Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
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¹H NMR Acquisition: Record the ¹H NMR spectrum on a 300 or 400 MHz NMR spectrometer. Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Record the ¹³C NMR spectrum on the same instrument. A larger number of scans will be required compared to the ¹H NMR spectrum.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Figure 2: NMR spectroscopy workflow.
Infrared (IR) Spectroscopy
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Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for a liquid sample or a solution, a thin film can be cast on a salt plate (e.g., NaCl or KBr).
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Spectrum Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
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Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
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Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Biological Activity and Signaling Pathways
There is currently no specific biological activity or signaling pathway information reported in the scientific literature for Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate. However, the broader class of 1,2,4-oxadiazole derivatives has been extensively studied and shown to possess a wide range of pharmacological activities, including:
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Anticancer Activity: Many 1,2,4-oxadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7][8] Their mechanisms of action often involve the inhibition of key enzymes in cancer progression, such as epidermal growth factor receptor (EGFR).[7]
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Antimicrobial Activity: Several 1,2,4-oxadiazole compounds have shown promising activity against a range of bacteria and fungi.[1]
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Anti-inflammatory and Analgesic Effects: This class of compounds has also been investigated for its potential to reduce inflammation and pain.[1]
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Antiviral Activity: Some 1,2,4-oxadiazole derivatives have been identified as potential antiviral agents, including inhibitors of SARS-CoV-2 papain-like protease (PLpro).[9]
Given the established biological activities of the 1,2,4-oxadiazole scaffold, Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate represents a potential candidate for further investigation in drug discovery programs.
Conclusion
Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate is a readily synthesizable compound with potential for further exploration in medicinal chemistry. While a comprehensive experimental characterization is not yet publicly available, this guide provides the foundational knowledge of its known properties and outlines the necessary experimental protocols for its full characterization. The diverse biological activities associated with the 1,2,4-oxadiazole core suggest that this particular derivative may hold untapped therapeutic potential, warranting future investigation into its pharmacological profile.
References
- 1. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 3-phenyl-(1,2,4)oxadiazole-5-carboxylate | C11H10N2O3 | CID 6461838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. PubChemLite - Ethyl 3-phenyl-[1,2,4]oxadiazole-5-carboxylate (C11H10N2O3) [pubchemlite.lcsb.uni.lu]
- 6. Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene [mdpi.com]
- 7. Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ipbcams.ac.cn [ipbcams.ac.cn]
